Cas no 2361784-00-9 (N-(1-Ethyl-5-fluorobenzimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide)

N-(1-Ethyl-5-fluorobenzimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(1-Ethyl-5-fluorobenzimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide
- 2361784-00-9
- EN300-26604741
- 1-Acryloyl-N-(1-ethyl-5-fluoro-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide
- Z1656929234
- N-(1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide
-
- インチ: 1S/C18H21FN4O2/c1-3-16(24)22-9-7-12(8-10-22)17(25)21-18-20-14-11-13(19)5-6-15(14)23(18)4-2/h3,5-6,11-12H,1,4,7-10H2,2H3,(H,20,21,25)
- InChIKey: QXQRHHQPGBBBGN-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC2=C(C=1)N=C(N2CC)NC(C1CCN(C(C=C)=O)CC1)=O
計算された属性
- せいみつぶんしりょう: 344.16485409g/mol
- どういたいしつりょう: 344.16485409g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 521
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
N-(1-Ethyl-5-fluorobenzimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26604741-1g |
2361784-00-9 | 90% | 1g |
$0.0 | 2023-11-13 | ||
Enamine | EN300-26604741-1.0g |
N-(1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide |
2361784-00-9 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
N-(1-Ethyl-5-fluorobenzimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide 関連文献
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
10. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
N-(1-Ethyl-5-fluorobenzimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamideに関する追加情報
Research Brief on N-(1-Ethyl-5-fluorobenzimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide (CAS: 2361784-00-9)
N-(1-Ethyl-5-fluorobenzimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide (CAS: 2361784-00-9) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique benzimidazole and piperidine scaffold, has shown promising potential as a targeted therapeutic agent, particularly in oncology and inflammatory diseases. Recent studies have focused on its mechanism of action, pharmacokinetic properties, and therapeutic efficacy, positioning it as a candidate for further preclinical and clinical development.
The synthesis of N-(1-Ethyl-5-fluorobenzimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide involves a multi-step process that ensures high purity and yield. Key steps include the condensation of 5-fluoro-1H-benzimidazole with ethyl iodide to form the 1-ethyl-5-fluorobenzimidazole intermediate, followed by coupling with prop-2-enoylpiperidine-4-carboxylic acid. The final product is characterized using advanced analytical techniques such as NMR, HPLC, and mass spectrometry to confirm its structural integrity and purity.
Recent in vitro studies have demonstrated that this compound exhibits potent inhibitory activity against specific kinase targets, including those involved in cancer cell proliferation and inflammation. For instance, it has shown nanomolar IC50 values against certain tyrosine kinases, suggesting its potential as a kinase inhibitor. Additionally, its selectivity profile has been evaluated against a panel of kinases, revealing a favorable selectivity window that could minimize off-target effects in therapeutic applications.
In vivo studies have further elucidated the pharmacokinetic and pharmacodynamic properties of N-(1-Ethyl-5-fluorobenzimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide. Preliminary data indicate good oral bioavailability and a favorable half-life, supporting its potential for oral administration. Moreover, efficacy studies in animal models of cancer and inflammatory diseases have shown significant reduction in tumor growth and inflammatory markers, respectively, without observable toxicity at therapeutic doses.
The compound's mechanism of action appears to involve the modulation of key signaling pathways, such as the MAPK and PI3K/AKT pathways, which are critical for cell survival and proliferation. By targeting these pathways, N-(1-Ethyl-5-fluorobenzimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide disrupts the aberrant signaling that drives disease progression, offering a targeted approach to therapy. This is particularly relevant in the context of resistant cancers, where conventional therapies often fail due to pathway reactivation.
Despite these promising findings, challenges remain in the development of N-(1-Ethyl-5-fluorobenzimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide. For instance, further optimization of its physicochemical properties may be necessary to improve solubility and metabolic stability. Additionally, comprehensive toxicology studies are required to fully assess its safety profile before advancing to clinical trials. Collaborative efforts between academia and industry will be crucial to address these challenges and accelerate the translation of this compound into a viable therapeutic option.
In conclusion, N-(1-Ethyl-5-fluorobenzimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide (CAS: 2361784-00-9) represents a promising candidate in the field of targeted therapy. Its unique chemical structure, potent biological activity, and favorable pharmacokinetic properties underscore its potential as a therapeutic agent. Ongoing research aims to further elucidate its therapeutic potential and address the remaining challenges in its development, paving the way for future clinical applications.
2361784-00-9 (N-(1-Ethyl-5-fluorobenzimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide) 関連製品
- 883537-24-4(2-Ethoxy-4-fluorobenzaldehyde)
- 1804871-76-8(2-Amino-3-fluoro-4-(trifluoromethoxy)benzamide)
- 2005282-00-6(4-(3-methoxypropyl)-4-methyl-4H,5H,6H,7H-furo3,2-cpyridine)
- 852141-83-4(N-{3-5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)
- 886927-93-1(N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-3,5-dimethoxybenzamide)
- 6543-02-8(1,3-DIOXOLANE, 2,2'-(1,4-BUTANEDIYL)BIS-)
- 379729-52-9(3-(4-{3-(trifluoromethyl)phenylsulfamoyl}phenyl)prop-2-enoic acid)
- 1185321-97-4(3-methyl-8-(4-phenylpiperazin-1-yl)-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1276308-93-0(1-(3-chlorophenoxy)-4-fluoro-2-nitrobenzene)
- 2055048-57-0(Fmoc-PEG4-Ala-Ala-Asn-PAB)



